(2Z)-2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-benzothiophen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-benzothiophen-3-one is a synthetic organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzothiophene core structure, which is a fused ring system consisting of a benzene ring and a thiophene ring. The compound also contains a nitrophenyl group and two methoxy groups attached to the phenyl ring, as well as a methylene group linking the nitrophenyl group to the benzothiophene core.
Preparation Methods
The synthesis of (2Z)-2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-benzothiophen-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromothiophene and a benzene derivative.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a benzene derivative is treated with a nitrating agent such as nitric acid and sulfuric acid.
Methoxylation: The methoxy groups can be introduced through a methylation reaction, where the phenol groups are treated with a methylating agent such as dimethyl sulfate.
Formation of the Methylene Linkage: The methylene group linking the nitrophenyl group to the benzothiophene core can be introduced through a condensation reaction, where an aldehyde derivative is treated with a suitable base.
Industrial production methods for this compound may involve optimization of these synthetic steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
(2Z)-2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-benzothiophen-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as halides or amines.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger conjugated systems.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the specific reaction being carried out. The major products formed from these reactions include oxidized, reduced, substituted, and condensed derivatives of the original compound.
Scientific Research Applications
(2Z)-2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-benzothiophen-3-one has various scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex organic molecules, as well as a reagent in various organic reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways, as well as its potential as a bioactive molecule.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, as well as in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-benzothiophen-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2Z)-2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-benzothiophen-3-one can be compared with other similar compounds, such as:
Dichloroaniline: A compound with a similar benzene ring structure but with chlorine atoms instead of methoxy groups.
Methyl 4-aminobenzoate: A compound with a similar phenyl ring structure but with an amino group instead of a nitro group.
Benzothiophene Derivatives: Other compounds with a benzothiophene core structure but with different substituents on the phenyl ring.
Properties
IUPAC Name |
(2Z)-2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1-benzothiophen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5S/c1-22-13-7-10(12(18(20)21)9-14(13)23-2)8-16-17(19)11-5-3-4-6-15(11)24-16/h3-9H,1-2H3/b16-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJCNLSZECVBCE-PXNMLYILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)C3=CC=CC=C3S2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C\2/C(=O)C3=CC=CC=C3S2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.